3,4-Didehydronaratriptan
Overview
Description
3,4-Dihydro Naratriptan is a chemical compound known for its role as a serotonin 5-HT1 receptor agonist. It exhibits selective vasoconstrictor activity, making it a valuable compound in the research of migraine treatments . This compound is an impurity formed during the preparation of naratriptan, a medication used to treat severe cephalic pain, including migraine headaches .
Scientific Research Applications
3,4-Dihydro Naratriptan has several scientific research applications:
Chemistry: It is used as a reference compound in the study of serotonin receptor agonists.
Biology: The compound is studied for its effects on serotonin receptors in various biological systems.
Medicine: It is primarily researched for its potential in treating migraines and other cephalic pains.
Industry: The compound is used in the pharmaceutical industry for the development of migraine medications.
Mechanism of Action
Target of Action
3,4-Didehydronaratriptan, also known as 3,4-Dihydro Naratriptan (Naratriptan Impurity B), primarily targets the serotonin (5-HT) type 1B and 1D receptors . These receptors are found in cranial arteries and are involved in the regulation of vascular tone .
Mode of Action
As a selective agonist for 5-HT1B and 5-HT1D receptors, this compound binds to these receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction with its targets correlates with the relief of migraine headache .
Biochemical Pathways
The compound’s action affects the serotonergic pathways in the brain. By binding to 5-HT1B/1D receptors, it inhibits both dural vasodilation and inflammation, and directly inhibits trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem .
Pharmacokinetics
Naratriptan, a related compound, is well absorbed and has a volume of distribution of 170 l . It is metabolized in the liver via cytochrome P450 enzymes and excreted in the urine . The half-life of naratriptan is approximately 6 hours . These properties may impact the bioavailability and efficacy of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relief of migraine symptoms . By causing vasoconstriction and reducing inflammation in cranial arteries, it alleviates the pain associated with migraines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion. Additionally, individual factors such as age, gender, renal function, and hepatic function can also impact the pharmacokinetics and pharmacodynamics of the compound .
Biochemical Analysis
Biochemical Properties
It is known that 3,4-Didehydronaratriptan is a serotonin 5-HT1-receptor agonist . This suggests that it interacts with serotonin receptors in the brain, which play a crucial role in regulating mood, appetite, and sleep .
Cellular Effects
Given its role as a serotonin 5-HT1-receptor agonist, it can be inferred that this compound may influence cell function by modulating serotonin signaling pathways .
Molecular Mechanism
As a serotonin 5-HT1-receptor agonist, it likely exerts its effects at the molecular level by binding to serotonin receptors, potentially influencing serotonin signaling pathways .
Metabolic Pathways
Given its structural similarity to Naratriptan, it may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro Naratriptan involves several steps, starting from the appropriate indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups
Hydrogenation: The final step involves the hydrogenation of the indole derivative to form the 3,4-dihydro compound.
Industrial Production Methods
Industrial production of 3,4-dihydro Naratriptan follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro Naratriptan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, particularly in the hydrogenation step.
Substitution: Various substitution reactions can introduce different functional groups to the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives and the final 3,4-dihydro Naratriptan compound.
Comparison with Similar Compounds
Similar Compounds
Naratriptan: The parent compound, used in migraine treatment.
Sumatriptan: Another serotonin receptor agonist used for migraines.
Rizatriptan: Similar in function, used for acute migraine treatment.
Uniqueness
3,4-Dihydro Naratriptan is unique due to its specific formation as an impurity during the synthesis of naratriptan. Its selective vasoconstrictor activity and role as a research compound make it distinct from other similar compounds .
Properties
IUPAC Name |
N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMSESNMYEKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153336 | |
Record name | 3,4-Didehydronaratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121679-20-7 | |
Record name | 3,4-Didehydronaratriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Didehydronaratriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIDEHYDRONARATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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